1-Propoxycyclobutane-1-carboxylicacid
Description
Historical Trajectory and Contemporary Relevance of Cyclobutane (B1203170) Scaffolds in Organic Synthesis
The history of cyclobutane chemistry began with its first synthesis in 1907. nih.govwikipedia.org For many years, the inherent ring strain was viewed primarily as a source of instability, making the formation of cyclobutanes challenging. baranlab.org However, this very strain is now recognized as a powerful tool in organic synthesis. researchgate.netbaranlab.org The energy stored in the strained bonds of cyclobutanes makes them valuable building blocks for complex molecular structures, capable of undergoing selective ring-opening reactions and other transformations. researchgate.net
In contemporary organic synthesis, cyclobutane scaffolds are increasingly prevalent. Their rigid, puckered three-dimensional structure offers unique applications in medicinal chemistry, where conformational restriction of a molecule can lead to improved biological activity and properties. nih.gov Cyclobutane rings are found in a wide array of natural products from bacteria, fungi, plants, and marine invertebrates, many of which exhibit significant biological activities, including antimicrobial and antitumor properties. nih.govnih.gov Furthermore, they are used as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, underscoring their modern relevance. nbinno.comresearchgate.net A notable example is the anticancer drug Carboplatin, which is derived from cyclobutane-1,1-dicarboxylic acid. wikipedia.org
Fundamental Principles of Ring Strain in Four-Membered Carbocycles and Energetic Implications
The stability and reactivity of cycloalkanes are heavily influenced by the concept of ring strain. This instability arises from several factors, including angle strain, torsional strain, and steric strain. wikipedia.orgpressbooks.pub
In 1885, the German chemist Adolf von Baeyer first proposed a theory to explain the stability of cyclic compounds, suggesting that deviations from the ideal tetrahedral bond angle of 109.5° for sp³-hybridized carbons would create "angle strain." pressbooks.pubbritannica.comyoutube.com According to this theory, a planar cyclobutane would have internal bond angles of 90°, a significant deviation that would lead to high instability. youtube.comlibretexts.org
Modern analysis has refined this understanding. The total ring strain in cyclobutane is a combination of two main factors:
Angle Strain : The C-C-C bond angles in cyclobutane are forced to be much smaller than the ideal 109.5°, leading to inefficient orbital overlap and increased potential energy. libretexts.orgmasterorganicchemistry.com
Torsional Strain : If cyclobutane were perfectly planar, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, creating repulsive interactions and further increasing the molecule's energy. libretexts.orgmasterorganicchemistry.com
The energetic consequence of this combined strain is significant. The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), making it considerably less stable than larger, strain-free rings like cyclohexane. nih.govlibretexts.orgmasterorganicchemistry.com This stored energy elevates its heat of combustion and makes it susceptible to ring-opening reactions that relieve the strain. wikipedia.org
| Cycloalkane | Ring Strain (kcal/mol) |
|---|---|
| Cyclopropane | 27.6 |
| Cyclobutane | 26.3 |
| Cyclopentane | 7.1 |
| Cyclohexane | ~0 |
Data sourced from multiple chemical literature sources reflecting consensus values. nih.govmasterorganicchemistry.com
Significance of Substituted Cyclobutane Carboxylic Acids as Versatile Molecular Building Blocks
Substituted cyclobutane carboxylic acids are a class of compounds that have gained significant attention as crucial building blocks in organic chemistry. ontosight.aiontosight.ai The presence of the carboxylic acid group (-COOH) provides a versatile chemical handle for a wide range of synthetic transformations, such as the formation of esters, amides, and other derivatives. ontosight.airesearchgate.net This functionality is often essential for linking the cyclobutane scaffold to other parts of a larger molecule or for modulating a compound's physicochemical properties, such as solubility. researchgate.netwiley-vch.de
The combination of the strained cyclobutane ring and the reactive carboxylic acid group makes these molecules particularly useful. The rigid four-membered ring can act as a unique, non-planar scaffold to orient substituents in specific three-dimensional arrangements, which is a critical strategy in drug design for optimizing interactions with biological targets. researchgate.netnih.gov These building blocks are used in the synthesis of pharmaceuticals, where the cyclobutane moiety can confer specific biological activities or improve metabolic stability. nih.govontosight.ai They are also employed in materials science to create polymers with modified physical and chemical properties. ontosight.aiund.edu The ability to synthesize specific stereoisomers, such as cis- or trans-disubstituted cyclobutanes, further enhances their utility in creating complex and well-defined molecular architectures. acs.org
Contextualizing 1-Propoxycyclobutane-1-carboxylic acid within Current Chemical Research Paradigms
While extensive, peer-reviewed research focusing specifically on 1-Propoxycyclobutane-1-carboxylic acid is not widely available in the public domain, its structure places it firmly within a class of molecules of significant interest in modern chemical research, particularly in medicinal chemistry. The compound can be understood as a specialized molecular building block designed to introduce a specific combination of structural and functional features into a larger molecule.
| Chemical Properties of 1-Propoxycyclobutane-1-carboxylic acid | |
|---|---|
| Property | Value |
| CAS Number | 1545636-28-9 |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol |
Data sourced from chemical supplier databases. sigmaaldrich.combldpharm.com
The relevance of this compound can be inferred from research on analogous substituted cyclobutane carboxylic acids. Patents and studies on similar structures reveal their application in the development of novel therapeutic agents, such as antiviral drugs. google.com The general class of substituted cyclobutane carboxylic acids is explored for its potential to yield compounds with preventive and therapeutic effects against viral diseases. google.com
The key features of 1-Propoxycyclobutane-1-carboxylic acid are:
The Cyclobutane Core : Provides a rigid, three-dimensional scaffold, which is a desirable feature for constraining the conformation of a drug molecule to enhance binding to a biological target. nih.gov
The Carboxylic Acid Group : Serves as a critical functional handle for synthesis and can act as a hydrogen bond donor or acceptor, which is often essential for a molecule's pharmacophore. researchgate.net
The Propoxy Group : The ether linkage at the C1 position introduces a lipophilic propyl chain while also modifying the electronic properties of the quaternary carbon. This type of substitution can be used to fine-tune a molecule's solubility, metabolic stability, and ability to fill hydrophobic pockets in target proteins. nih.gov
Therefore, 1-Propoxycyclobutane-1-carboxylic acid is best contextualized as a sophisticated building block for use in synthetic programs, likely within the pharmaceutical or agrochemical industries. Its design allows for the systematic exploration of chemical space around a rigid core, aligning with current paradigms in drug discovery that prioritize novel three-dimensional structures to achieve desired biological outcomes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-propoxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-2-6-11-8(7(9)10)4-3-5-8/h2-6H2,1H3,(H,9,10) |
InChI Key |
RYGTWXRXWJGWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCC1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Propoxycyclobutane 1 Carboxylic Acid and Analogs
Post-Synthetic Derivatization and Functional Group Interconversions of 1-Propoxycyclobutane-1-carboxylic acid
The synthetic utility of 1-Propoxycyclobutane-1-carboxylic acid is significantly enhanced by the selective chemical manipulation of its constituent functional groups: the carboxylic acid and the propoxy side chain. Post-synthetic modifications allow for the generation of diverse analogs and derivatives, which are crucial for various research applications. These transformations leverage the distinct reactivity of the carboxyl and ether moieties.
The carboxylic acid group is a versatile hub for a wide array of chemical transformations, enabling its conversion into other key functional groups such as esters, amides, and alcohols. uomus.edu.iqbccampus.ca The quaternary carbon of the cyclobutane (B1203170) ring may introduce steric hindrance, potentially influencing reaction rates and requiring specific reagents developed for hindered acids. organic-chemistry.orggoogle.comresearchgate.netacs.org
Esterification: The conversion of 1-Propoxycyclobutane-1-carboxylic acid to its corresponding esters can be achieved through several established protocols. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a fundamental method, though its equilibrium nature often requires a large excess of the alcohol to drive the reaction to completion. openstax.org For more sterically hindered or sensitive substrates, milder conditions are preferable. The Steglich esterification, which uses a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), is highly effective for forming esters under neutral conditions, even with sterically demanding alcohols. organic-chemistry.org
Amidation: The formation of amide bonds is a cornerstone of medicinal chemistry. hepatochem.com Direct reaction of the carboxylic acid with an amine is typically inefficient due to acid-base neutralization. openstax.org Therefore, the carboxylic acid must first be activated. A vast number of coupling reagents have been developed for this purpose. Carbodiimides such as DCC and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and reduce racemization risk if chiral amines are used. peptide.comnih.govchemistrysteps.com More advanced aminium and phosphonium salt reagents, like HBTU and PyBOP, offer rapid reaction times and high efficiency, even for challenging couplings involving electron-deficient amines. hepatochem.comorganic-chemistry.org
Reduction to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (1-propoxycyclobutyl)methanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent that effectively reduces carboxylic acids to alcohols. chemistrysteps.comchemistrysteps.comorgosolver.com The reaction proceeds via deprotonation of the acid, followed by reduction of the resulting carboxylate salt. chemistrysteps.comjove.com An alternative is the use of borane (BH₃), often as a complex with tetrahydrofuran (BH₃·THF), which offers the advantage of selectively reducing carboxylic acids in the presence of some other functional groups. jove.comorganic-chemistry.orgresearchgate.net
| Transformation | Product Functional Group | Typical Reagents | General Reaction Conditions |
|---|---|---|---|
| Esterification | Ester | R'-OH, H⁺ (cat.); or R'-OH, DCC, DMAP | Acid catalysis often requires heat and excess alcohol; DCC/DMAP coupling proceeds at room temperature. |
| Amidation | Amide | R'R''NH, EDC, HOBt; or HBTU, DIPEA | Activation with coupling reagents followed by amine addition, typically at room temperature. |
| Reduction | Primary Alcohol | 1) LiAlH₄, THF; 2) H₃O⁺ workup | Requires strong, non-selective reducing agents and anhydrous conditions. |
| Reduction | Primary Alcohol | 1) BH₃·THF; 2) H₃O⁺ workup | Offers higher chemoselectivity compared to LiAlH₄. jove.com |
In contrast to the highly reactive carboxylic acid, the propoxy group, a simple alkyl ether, is generally chemically robust and unreactive. This stability is advantageous when performing chemistry on the carboxyl group. However, selective modification of the propoxy chain itself presents a significant challenge, as the conditions required to cleave the ether C-O bond are typically harsh.
Standard methods for ether cleavage involve strong protic acids like HBr or HI, or potent Lewis acids such as BBr₃. These reagents would readily react with the carboxylic acid moiety, leading to a lack of selectivity. Therefore, any modification of the propoxy chain would likely necessitate a protection strategy for the carboxylic acid, for instance, by converting it to an ester. After protecting the acid, the ether could potentially be cleaved and the resulting alcohol functionalized before deprotection of the carboxylic acid.
Modern synthetic methods, such as late-stage C–H functionalization, offer a potential, albeit complex, avenue for modifying aliphatic chains without requiring prior activation. nih.gov Recent advances have demonstrated the ability to perform regioselective C–H arylation on cycloalkane carboxylic acids, including cyclobutane systems. nih.gov While these methods have primarily targeted the carbocyclic ring, their principles could hypothetically be adapted to target the C-H bonds of the propoxy side chain, though this remains a speculative and challenging synthetic endeavor.
Optimization and Scalability Considerations in the Preparation of 1-Propoxycyclobutane-1-carboxylic acid
A plausible synthetic route could originate from 1,1-cyclobutanedicarboxylic acid, which is accessible via the reaction of ethyl malonate with trimethylene bromide followed by hydrolysis and decarboxylation. orgsyn.orgchemicalbook.com The resulting cyclobutanecarboxylic acid could then be elaborated to the target molecule. Another approach involves the use of cyclobutanone precursors. acs.orggoogle.com
Key optimization parameters for such a multi-step synthesis would include:
Reagent Selection and Stoichiometry: Minimizing the use of hazardous, expensive, or inefficient reagents is paramount. For example, replacing a Wittig reaction, which generates stoichiometric triphenylphosphine oxide waste, with a more atom-economical alternative would be a key goal. acs.org Precise control over reagent stoichiometry can minimize side reactions and simplify purification.
Solvent Choice and Concentration: Solvents should be selected based on safety (flammability, toxicity), environmental impact, cost, and their ability to facilitate the reaction and subsequent product isolation. Running reactions at higher concentrations reduces solvent waste and improves reactor throughput.
Temperature and Pressure Control: Each step must be evaluated to determine the optimal temperature profile that maximizes reaction rate while minimizing byproduct formation. For large-scale reactions, managing exotherms is a critical safety consideration.
Purification Method: The reliance on chromatographic purification is a major bottleneck for scalability. acs.org Developing procedures that yield a product of sufficient purity through extraction, filtration, and crystallization is highly desirable. For instance, controlling impurities can be crucial for enabling effective purification by recrystallization. acs.org
Process Streamlining: "Telescoping" multiple reaction steps into a single pot without isolating intermediates can significantly improve efficiency by reducing handling steps, solvent usage, and waste generation. acs.org
| Parameter | Objective | Example Considerations for Cyclobutane Synthesis |
|---|---|---|
| Reagent Choice | Improve safety, cost, and atom economy. | Avoiding pyrophoric reagents (e.g., n-BuLi) or those that produce significant waste (e.g., PPh₃ from Wittig). acs.org |
| Catalyst Loading | Minimize cost and residual catalyst in the product. | Optimizing the mol% of a phase-transfer catalyst or a transition metal catalyst. |
| Reaction Time | Maximize reactor throughput. | Monitoring reaction progress (e.g., by HPLC) to determine the point of optimal conversion vs. byproduct formation. |
| Workup & Purification | Avoid chromatography; maximize yield and purity. | Developing robust crystallization or distillation procedures. acs.org Designing extractions to efficiently remove impurities. |
| Cycle Time | Reduce overall production time. | Telescoping steps to eliminate intermediate isolation and purification. acs.org |
Sophisticated Spectroscopic and Structural Elucidation Techniques for 1 Propoxycyclobutane 1 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-Propoxycyclobutane-1-carboxylic acid, both ¹H and ¹³C NMR spectroscopy are utilized to confirm its covalent framework and infer its stereochemistry.
¹H NMR Spectroscopy: The proton NMR spectrum of 1-Propoxycyclobutane-1-carboxylic acid is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the oxygen atoms and the anisotropic effects of the cyclobutane (B1203170) ring and the carbonyl group.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet (broad) | - |
| Methylene (-OCH₂-) | 3.5 - 3.7 | Triplet | J = 6.5 - 7.0 |
| Methylene (-CH₂CH₂CH₃) | 1.5 - 1.7 | Sextet | J = 7.0 - 7.5 |
| Methyl (-CH₃) | 0.9 - 1.0 | Triplet | J = 7.0 - 7.5 |
| Cyclobutane Ring Protons | 1.8 - 2.6 | Multiplet | - |
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and chemical environment of the carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 175 - 180 |
| Quaternary Cyclobutane Carbon (-C-) | 80 - 85 |
| Methylene (-OCH₂-) | 65 - 70 |
| Cyclobutane Ring Methylene Carbons (-CH₂-) | 25 - 35 |
| Methylene (-CH₂CH₂CH₃) | 20 - 25 |
| Methyl (-CH₃) | 10 - 15 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to establish the connectivity within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide insights into the spatial proximity of protons, aiding in the determination of the relative stereochemistry of the propoxy and carboxylic acid groups with respect to the cyclobutane ring.
Advanced Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Molecular Fingerprinting and Strain Manifestations
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule. These techniques are particularly sensitive to the presence of specific functional groups and can offer insights into the inherent strain of the cyclobutane ring. nih.gov
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. The resulting spectrum is characterized by absorption bands corresponding to specific bond vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong |
| C-O Stretch (Ether and Carboxylic Acid) | 1050 - 1250 | Strong |
| Cyclobutane Ring Vibrations | 800 - 1000 | Medium to Weak |
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis. researchgate.netthermofisher.com
The vibrational frequencies associated with the cyclobutane ring can be indicative of ring strain. Deviations from the typical vibrational modes of acyclic alkanes can be correlated with the conformational constraints imposed by the four-membered ring.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For 1-Propoxycyclobutane-1-carboxylic acid, high-resolution mass spectrometry (HRMS) would be employed for precise mass determination.
The expected exact mass of 1-Propoxycyclobutane-1-carboxylic acid (C₈H₁₄O₃) is approximately 158.0943 g/mol . HRMS can confirm this mass with high accuracy, supporting the elemental composition.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing structural information. The fragmentation pattern is predictable based on the functional groups present.
Predicted Fragmentation Pathways:
Loss of the propoxy group: A common fragmentation pathway would involve the cleavage of the C-O bond of the ether, resulting in a fragment ion corresponding to the cyclobutanecarboxylic acid cation.
Decarboxylation: Loss of the carboxylic acid group as CO₂ is another characteristic fragmentation for carboxylic acids.
McLafferty Rearrangement: While less common for cyclic systems, rearrangement reactions could potentially occur, leading to characteristic fragment ions.
Cleavage of the propyl chain: Fragmentation of the propoxy group itself would also be expected.
| Fragment Ion | Predicted m/z | Identity |
| [M - OCH₂CH₂CH₃]⁺ | 99 | Cyclobutanecarboxylic acid cation |
| [M - COOH]⁺ | 113 | 1-Propoxycyclobutane cation |
| [M - C₃H₇]⁺ | 115 | Ion from loss of propyl radical |
| [M - CO₂]⁺ | 114 | Ion from decarboxylation |
X-ray Diffraction Analysis for Absolute Stereochemistry and Crystalline Architecture
For a crystalline sample of 1-Propoxycyclobutane-1-carboxylic acid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure, including the absolute stereochemistry if the compound is chiral and crystallized as a single enantiomer. nih.gov This technique provides precise bond lengths, bond angles, and torsional angles, offering a detailed view of the molecular geometry and the puckering of the cyclobutane ring.
The crystalline architecture, including the packing of molecules in the unit cell and any intermolecular interactions such as hydrogen bonding from the carboxylic acid groups, would also be elucidated. mdpi.com This information is crucial for understanding the solid-state properties of the compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment
If 1-Propoxycyclobutane-1-carboxylic acid is synthesized in an enantiomerically enriched or pure form, chiroptical spectroscopy techniques like Circular Dichroism (CD) can be used to assess its enantiomeric purity. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the carbonyl group of the carboxylic acid. The sign and intensity of these bands are directly related to the absolute configuration of the chiral center. By comparing the experimental CD spectrum to that of a known standard or to theoretical calculations, the absolute stereochemistry can be confirmed and the enantiomeric excess can be quantified. The aggregation effects of chiral carboxylic acids can sometimes complicate analysis, but methods exist to mitigate these challenges. nih.gov
Computational Chemistry and Theoretical Investigations of 1 Propoxycyclobutane 1 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust quantum mechanical method used to determine the electronic structure and optimized geometry of molecules. cnr.itresearchgate.net By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and the spatial distribution of its electrons. For 1-Propoxycyclobutane-1-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G), are used to find the most stable three-dimensional arrangement of its atoms—the optimized geometry. researchgate.net
This process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides a precise model of the molecule's structure. Furthermore, these calculations yield critical insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests the molecule is more likely to be reactive.
| Parameter | Description | Illustrative Calculated Value |
| Geometric Parameters | ||
| C-C (ring) Bond Length | Average length of carbon-carbon bonds within the cyclobutane (B1203170) ring. | 1.55 Å |
| C-C(O)OH Bond Length | Length of the bond between the ring and the carboxylic acid carbon. | 1.52 Å |
| C=O Bond Length | Length of the carbonyl double bond in the carboxylic acid group. | 1.21 Å |
| C-O (acid) Bond Length | Length of the carbon-oxygen single bond in the carboxylic acid group. | 1.35 Å |
| O-C (propoxy) Bond Length | Length of the ether linkage oxygen to the cyclobutane ring. | 1.43 Å |
| Ring Puckering Angle | The dihedral angle defining the non-planar conformation of the cyclobutane ring. | ~25° |
| Electronic Parameters | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -6.8 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO levels (ΔE = ELUMO - EHOMO). | 6.3 eV |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecular structures.
Quantum Mechanical Assessment of Ring Strain Energy (RSE) in Cyclobutane Systems
Cyclobutane and its derivatives are characterized by significant ring strain energy (RSE), which arises from angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). researchgate.net This stored energy influences the molecule's stability and reactivity. Quantum mechanical calculations are essential for quantifying the RSE.
A common method for calculating RSE is through the use of isodesmic or homodesmotic reactions. researchgate.net These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy change (ΔH) for such a reaction, where the strained ring is opened into non-strained, acyclic molecules, the strain energy can be isolated. For 1-Propoxycyclobutane-1-carboxylic acid, a suitable homodesmotic reaction would involve breaking the cyclobutane ring into corresponding acyclic alkane fragments while preserving the substituent groups. Alkyl substituents are known to stabilize small rings, and this effect must be accounted for in the calculations. researchgate.net
| Reaction Component | Description | Illustrative Calculated Energy (Hartree) |
| Reactants | ||
| 1-Propoxycyclobutane-1-carboxylic acid | The strained molecule of interest. | -653.450 |
| Propane (x3) | Acyclic molecules used to balance the reaction. | -118.612 (each) |
| Products | ||
| 3-Propoxy-3-methylpentane | An acyclic analogue representing the C1-substituted carbon of the ring. | -472.580 |
| 2-Methylbutane (x2) | Acyclic analogues representing the other carbons of the ring. | -197.890 (each) |
| Calculated RSE | ||
| ΔHrxn (RSE) | The calculated enthalpy of the reaction, representing the Ring Strain Energy. | ~25.5 kcal/mol |
Note: The energy values are illustrative. The final RSE is calculated from the difference in the total energies of the products and reactants and is typical for a substituted cyclobutane.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the propoxy group and the puckering of the cyclobutane ring mean that 1-Propoxycyclobutane-1-carboxylic acid can exist in multiple conformations. Conformational analysis aims to identify the most stable conformers (local and global energy minima) and the energy barriers for interconversion between them. researchgate.net
This is achieved by mapping the potential energy surface (PES). A PES is a multidimensional plot of the molecule's energy as a function of its geometric parameters, typically one or two dihedral angles that are systematically varied. researchgate.net For this molecule, key dihedral angles to scan would include the C-C-O-C angle of the propoxy group and the dihedral angles defining the ring's pucker. The calculations identify low-energy conformers and the transition states that connect them. The results are crucial for understanding the molecule's dynamic behavior and how its shape might influence its interactions with other molecules.
| Conformer | Dihedral Angle (Cring-Cring-O-Cpropyl) | Relative Energy (kcal/mol) | Description |
| Global Minimum | ~180° (anti-periplanar) | 0.00 | The most stable conformation, where the propoxy chain is extended away from the ring. |
| Local Minimum 1 | ~60° (gauche) | +1.2 | A less stable conformer with the propoxy chain rotated. |
| Local Minimum 2 | ~-60° (gauche) | +1.2 | Another less stable conformer, enantiomeric to Local Minimum 1. |
| Transition State | ~0° (syn-periplanar) | +4.5 | The energy barrier for rotation of the propoxy group, representing a sterically hindered arrangement. |
Note: This table provides an illustrative example of a one-dimensional potential energy scan around the C-O bond of the propoxy group.
Computational Modeling of Reaction Pathways and Transition States for 1-Propoxycyclobutane-1-carboxylic acid Transformations
Computational modeling can be used to explore the potential chemical transformations of 1-Propoxycyclobutane-1-carboxylic acid. Due to its inherent ring strain, a primary reaction pathway of interest for cyclobutane is thermal ring-opening to form two ethylene (B1197577) molecules. arxiv.org For a substituted cyclobutane, this process is more complex, potentially leading to various substituted alkene products.
Theoretical calculations can map the entire reaction pathway from reactant to product. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy (ΔE‡), a critical factor determining the reaction rate. By modeling potential pathways, such as ring cleavage or reactions involving the carboxylic acid group (e.g., decarboxylation), computational chemistry can predict the most likely chemical transformations and the conditions under which they might occur.
| Reaction Pathway | Reactant(s) | Transition State (TS) | Product(s) | Illustrative Activation Energy (ΔE‡) (kcal/mol) |
| Ring Cleavage | 1-Propoxycyclobutane-1-carboxylic acid | Biradical transition state | 1-Propoxy-1-butene + other fragments | ~60 |
| Decarboxylation | 1-Propoxycyclobutane-1-carboxylic acid | Carboxylic acid TS | Propoxycyclobutane + CO2 | >75 |
Note: Activation energies are illustrative and based on known values for similar processes. The ring cleavage of cyclobutane has a high activation energy, indicating it requires significant thermal energy. arxiv.org
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While quantum mechanical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govfrontiersin.org MD simulations model the movement of atoms and molecules by applying classical mechanics, where forces are calculated using a "force field." nih.gov
For 1-Propoxycyclobutane-1-carboxylic acid, an MD simulation could be used to study its behavior in a solvent, such as water. This would reveal how the molecule moves, flexes, and interacts with its environment. A key focus would be on intermolecular interactions, particularly hydrogen bonds. dovepress.com The carboxylic acid group is a strong hydrogen bond donor and acceptor, and MD simulations can quantify the formation, lifetime, and geometry of these bonds, both between two molecules of the acid (forming dimers) and with solvent molecules. researchgate.net This information is vital for understanding physical properties like solubility and boiling point.
| Interaction Type | Interacting Groups | Average Distance | Significance |
| Hydrogen Bond (Dimer) | Carboxylic acid (O-H) of one molecule and carbonyl (C=O) of another | ~1.8 Å | Strong interaction leading to the formation of stable dimers in non-polar solvents or concentrated solutions. |
| Hydrogen Bond (Solvent) | Carboxylic acid (C=O or O-H) and Water (H2O) | ~1.9 Å | Governs the solubility and hydration shell of the molecule in aqueous environments. |
| Van der Waals | Propoxy/cyclobutane alkyl chains | >3.5 Å | Weaker, non-specific interactions contributing to the overall condensed-phase structure and properties. |
Note: This table summarizes the primary intermolecular interactions that would be analyzed in an MD simulation of 1-Propoxycyclobutane-1-carboxylic acid.
Advanced Applications and Utilization of 1 Propoxycyclobutane 1 Carboxylic Acid in Academic Research
Application as a Conformationally Rigid Building Block in Complex Molecule Synthesis
The cyclobutane (B1203170) ring is characterized by its non-planar, puckered conformation and significant inherent ring strain. plu.mxresearchgate.net This rigidity makes cyclobutane-containing molecules, such as 1-Propoxycyclobutane-1-carboxylic acid, highly valuable as scaffolds in organic synthesis. researchgate.net Unlike flexible aliphatic chains or flat aromatic rings, the three-dimensional and conformationally constrained nature of the cyclobutane core allows for precise spatial orientation of substituents. researchgate.net
Numerous natural products containing the cyclobutane motif have been synthesized using strategies that rely on the ring's unique structure. rsc.orgnih.gov The synthesis of these compounds often involves the use of cyclobutane building blocks to establish key stereocenters and framework rigidity. rsc.org
Incorporation into Peptidomimetics and Other Bioactive Scaffolds (focus on chemical design and synthesis)
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. A common strategy in peptidomimetic design is the incorporation of conformationally constrained amino acid analogues to induce specific secondary structures, like β-turns or helices. nih.gov
Cyclobutane-based amino acids, which can be derived from precursors like 1-Propoxycyclobutane-1-carboxylic acid, are excellent candidates for this purpose. nih.gov The rigid four-membered ring restricts the rotational freedom of the peptide backbone, forcing it to adopt a well-defined conformation. nih.gov For instance, the incorporation of 1-aminocyclobutane-1-carboxylic acid derivatives into the peptide chain of the immunomodulatory peptide tuftsin (B1682037) has been explored to create novel analogues. acs.org Engineered ribosomes have also been shown to facilitate the incorporation of aminocyclobutane-carboxylic acids into peptides, demonstrating the utility of these building blocks in biochemical synthesis. researchgate.net
The chemical design process involves synthesizing the cyclobutane amino acid and then incorporating it into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. The carboxylic acid function is essential for forming the peptide bond. The propoxy group in 1-Propoxycyclobutane-1-carboxylic acid could serve as a surrogate for the side chain of natural amino acids like methionine or could be further functionalized to mimic other residues.
| Cyclic Amino Acid Scaffold | Incorporated into | Observed Structural Effect | Reference |
|---|---|---|---|
| 1-Aminocyclobutane-1-carboxylic acid (Ac4c) | Tuftsin analogues | Induces conformational constraints, influences biological activity. | acs.org |
| (1S,2S)-2-Aminocyclobutane-1-carboxylic acid | Hybrid β,γ-oligomers | Creates a very rigid peptide backbone, preorganizes charged groups. | nih.gov |
| 2-Aminocyclopentane-1-carboxylic acid | Morphiceptin peptidomimetic | Acts as a scaffold to replace proline residues. | mdpi.com |
| Azabicycloalkanone amino acids | Dipeptide surrogates | Effectively mimics type II' β-turns. | nih.gov |
Precursor Role in the Synthesis of Functionalized Polymeric Materials (focus on chemical polymerization)
The demand for new polymeric materials with tailored properties has driven research into novel monomers. nih.gov Cyclobutane-containing building blocks are attractive precursors for polymers because the rigid carbocyclic ring can impart enhanced thermal stability, mechanical strength, and specific morphological characteristics to the polymer backbone. nih.govresearchgate.net
1-Propoxycyclobutane-1-carboxylic acid can serve as a monomer in several types of polymerization reactions. The carboxylic acid group is suitable for condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The resulting polymers would feature cyclobutane units regularly spaced along the main chain, influencing properties such as the glass transition temperature (Tg) and crystallinity. For example, polyesters synthesized from 2,4-diphenylcyclobutane-1,3-dicarboxylic acid and various diols have shown thermal stabilities comparable to polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govresearchgate.net
Another approach to cyclobutane-containing polymers is through photopolymerization. nih.govresearchgate.net Diene monomers can undergo [2+2] photocycloaddition to form polymers with cyclobutane rings in the backbone. nih.govacs.org While 1-Propoxycyclobutane-1-carboxylic acid itself is not a diene, it could be chemically modified to incorporate polymerizable groups, or its ring could be opened to create a diene suitable for such reactions. Additionally, ring-opening polymerization of functionalized cyclobutene (B1205218) monomers has been demonstrated. nih.gov
| Polymerization Method | Monomer Example | Polymer Characteristics | Reference |
|---|---|---|---|
| Condensation Polymerization | α-Truxillic acid (a cyclobutane diacid) and diols | Forms semi-crystalline poly-α-truxillates with thermal stability comparable to PET. | nih.gov |
| [2+2] Photopolymerization | Diolefinic monomers (e.g., p-phenylenediacrylates) | Creates linear cyclobutane-containing polymers with high molecular weight (up to 140 kDa). | researchgate.netacs.org |
| Cycloaddition Polymerization | 1,3-Butadiene | Produces polymers with cyclobutane units directly in the backbone via transition metal catalysis. | google.com |
| Carbodiimide Polyesterification | Diol-functionalized bicyclo[4.2.0]octane | Yields high-molecular-weight polyesters containing mechanophores for stress-responsive applications. | nih.gov |
Exploitation as a Chiral Auxiliary or Ligand in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is fundamental to modern chemistry, particularly in the pharmaceutical industry. researchgate.net One established strategy is the use of a chiral auxiliary—a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary is removed and can often be recovered. wikipedia.org
If resolved into its individual enantiomers, 1-Propoxycyclobutane-1-carboxylic acid has the potential to be used as a chiral auxiliary. Its rigid cyclobutane framework could provide a well-defined steric environment to effectively shield one face of a reactive center, such as an enolate, leading to high diastereoselectivity in reactions like alkylations or aldol (B89426) additions. researchgate.netwikipedia.org The carboxylic acid group provides a convenient point of attachment to substrates (e.g., via an amide or ester linkage).
Furthermore, chiral cyclobutane derivatives can serve as ligands for transition metal catalysts used in asymmetric reactions. rsc.org For example, rhodium-catalyzed asymmetric arylation of cyclobutene-1-carboxylate esters has been developed, where the choice of a chiral ligand was crucial for achieving high diastereo- and enantioselectivity. rsc.org A chiral derivative of 1-Propoxycyclobutane-1-carboxylic acid could be synthesized and evaluated as a ligand in similar catalytic systems, where its rigid structure could effectively transfer stereochemical information from the catalyst to the product.
Development of Novel Synthetic Methodologies Leveraging Cyclobutane Ring Strain
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol) due to non-ideal bond angles (angle strain) and eclipsing interactions between hydrogen atoms (torsional strain). baranlab.org This stored energy makes the four-membered ring susceptible to cleavage under various conditions, a property that can be harnessed to drive unique chemical transformations. researchgate.net
Strain-release-driven reactions are a powerful tool in organic synthesis. researchgate.net For cyclobutane derivatives, these can include ring-opening, ring-expansion, and rearrangement reactions. researchgate.net For instance, the ring-opening of bicyclo[1.1.0]butanes (BCBs), which are highly strained cyclobutane derivatives, provides access to a variety of functionalized cyclobutanes and cyclobutenes. researchgate.netnih.gov Electrocyclic ring-opening of cyclobutenes is another well-established strain-releasing reaction. researchgate.net
The functional groups on 1-Propoxycyclobutane-1-carboxylic acid can be used to facilitate or direct such transformations. The carboxylic acid could act as an internal nucleophile or directing group in a ring-opening or rearrangement cascade. researchgate.net Alternatively, the cyclobutane ring itself can be viewed as a latent reactive moiety, which, after serving its purpose as a rigid scaffold, can be opened to reveal new functionality in a later synthetic step. This approach allows for the construction of complex molecular frameworks that might be difficult to access through more conventional methods. researchgate.netresearchgate.net The development of palladium-catalyzed transannular C-H functionalization of cyclobutane carboxylic acids further highlights how the interplay between the ring and the carboxylic acid group can be exploited to forge new bonds at typically unreactive positions. nih.gov
| Cycloalkane | Ring Strain (kcal/mol) | Primary Source of Strain |
|---|---|---|
| Cyclopropane | 27.5 | Angle Strain |
| Cyclobutane | 26.3 | Angle and Torsional Strain |
| Cyclopentane | 6.2 | Torsional Strain |
| Cyclohexane | 0 | (Essentially Strain-Free) |
Emerging Research Avenues and Future Outlook
Sustainable and Green Chemistry Approaches in the Synthesis of 1-Propoxycyclobutane-1-carboxylic acid
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules, including cyclobutane (B1203170) derivatives. Future syntheses of 1-Propoxycyclobutane-1-carboxylic acid will likely move away from methods that require hazardous reagents or generate significant waste. One promising avenue is the use of photocatalysis. For instance, photochemical [2+2] cycloadditions, often promoted by sunlight without added photocatalysts, offer a green route to constructing the cyclobutane core. researchgate.net This approach minimizes the use of aggressive reagents and often employs environmentally benign solvents like acetone at ambient temperatures. researchgate.net
Visible-light-mediated protocols are also being developed for the functionalization of cyclobutanes, which reduces the reliance on environmentally burdensome traditional methods. rsc.org These green methods offer high atom economy and chemo-selectivity, addressing critical gaps in the sustainable synthesis of complex medicinal molecules. rsc.org The application of these principles could lead to novel, more sustainable pathways to 1-Propoxycyclobutane-1-carboxylic acid, potentially starting from bio-based precursors. researchgate.net
| Parameter | Traditional Synthesis (Illustrative) | Green Chemistry Approach (Projected) | Reference |
|---|---|---|---|
| Energy Source | Thermal heating | Sunlight / Visible Light LED | researchgate.netrsc.org |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Green solvents (e.g., Acetone, Water) | researchgate.netresearchgate.net |
| Catalyst | Heavy metal catalysts | Photocatalysts, enzymes, or catalyst-free | researchgate.net |
| Byproducts | Stoichiometric inorganic salts | Minimal, often recyclable | researchgate.netrsc.org |
Table 1. Comparison of Traditional vs. Green Chemistry Approaches for Cyclobutane Synthesis.
Integration with Automated Synthesis and Flow Chemistry Platforms
Automated synthesis and flow chemistry are revolutionizing the production of fine chemicals by offering enhanced control, safety, and scalability. nih.govmdpi.com For a multistep synthesis of a molecule like 1-Propoxycyclobutane-1-carboxylic acid, flow chemistry allows for the telescoping of reaction steps, eliminating the need to isolate and purify intermediates. mdpi.com Continuous-flow reactors provide superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing the reactivity of strained systems like cyclobutanes. nih.govnih.gov
The use of tube-in-tube gas-permeable membrane reactors, for example, facilitates gas-liquid reactions, such as carboxylation using CO2, in a safe and scalable manner, a key step in producing carboxylic acids. durham.ac.uk This technology could be adapted for the final carboxylation step in the synthesis of the target molecule. The integration of automated platforms with machine learning algorithms can further accelerate reaction optimization, enabling high-throughput screening of conditions to maximize yield and minimize reaction times. nih.gov
| Feature | Batch Synthesis | Flow Chemistry Synthesis | Reference |
|---|---|---|---|
| Scalability | Challenging, requires process redevelopment | Straightforward by extending run time | nih.govdurham.ac.uk |
| Safety | Higher risk with exotherms and hazardous reagents | Improved heat/mass transfer, smaller reaction volumes | nih.govresearchgate.net |
| Reaction Time | Often hours to days | Minutes to hours due to efficient mixing and higher temps/pressures | mdpi.comnih.gov |
| Process Control | Limited precision | High precision over temperature, pressure, stoichiometry | nih.gov |
Table 2. Advantages of Flow Chemistry over Traditional Batch Synthesis for Cyclobutane Derivatives.
Real-Time Spectroscopic Monitoring Techniques for Mechanistic Elucidation of Cyclobutane Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing the synthesis of strained molecules. Real-time spectroscopic monitoring techniques, such as FlowNMR, Raman, and in-situ IR spectroscopy, are powerful tools for this purpose. rsc.orgmdpi.com These process analytical technologies (PAT) allow chemists to observe the formation and consumption of reactants, intermediates, and products as the reaction occurs. researchgate.netwiley.com
For cyclobutane reactions, which can involve transient or unstable intermediates, these techniques can provide invaluable kinetic and mechanistic data without the need for quenching or sampling. rsc.org For example, FlowNMR can provide direct insight into complex reaction mixtures under actual process conditions, helping to identify unexpected pathways or reactive species. rsc.org This data is essential for rationally designing better catalysts and reaction conditions for the synthesis of 1-Propoxycyclobutane-1-carboxylic acid.
Machine Learning and Artificial Intelligence for Predictive Synthesis and Reactivity of Strained Systems
| Molecule | Predicted Ring Strain Energy (kcal/mol) - AIMNet2 | Experimental Ring Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Cyclohexene | 2.53 | 2.5 | chemrxiv.org |
| Cyclooctene | 9.69 | 7.4 | chemrxiv.org |
| Norbornene | >15 | High (Reactive in ROMP) | chemrxiv.org |
Table 3. Machine Learning Prediction of Ring Strain Energy (RSE) for Cyclic Alkenes.
Expanding the Diversification of Cyclobutane Scaffolds through Novel Functionalization Strategies
The rigid, three-dimensional nature of the cyclobutane core makes it an attractive scaffold in medicinal chemistry and materials science. mdpi.comnih.gov Expanding the ability to selectively functionalize this core is a key area of research. Traditional methods often rely on pre-installed functional groups, but modern C–H functionalization strategies offer a more direct and efficient approach to diversification. nih.govacs.org
Catalyst-controlled C–H functionalization allows for the selective modification of specific C–H bonds on the cyclobutane ring, providing access to novel 1,1- and 1,3-disubstituted patterns that were previously difficult to obtain. nih.gov By simply changing the rhodium catalyst, different sites on the cyclobutane can be targeted. nih.gov Another powerful method is the use of directing groups, such as 8-aminoquinoline, which guide a transition metal catalyst to a specific C–H bond for arylation or other coupling reactions. researchgate.net Applying these advanced strategies to a precursor of 1-Propoxycyclobutane-1-carboxylic acid could rapidly generate a library of structurally diverse analogs for biological screening or materials development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
